![molecular formula C8H4BrF3N2 B7903735 2-Bromo-7-trifluoromethyl-imidazo[1,2-a]pyridine](/img/structure/B7903735.png)
2-Bromo-7-trifluoromethyl-imidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-7-trifluoromethyl-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the second position and a trifluoromethyl group at the seventh position of the imidazo[1,2-a]pyridine ring. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-trifluoromethyl-imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction is often catalyzed by bases such as sodium hydroxide (NaOH) and can be carried out under ambient, aqueous, and metal-free conditions .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines, including this compound, often employs metal-catalyzed coupling reactions. Catalysts such as copper, iron, gold, ruthenium, and palladium are commonly used. These processes may involve undesirable solvents and require high temperatures, high catalyst loading, and long reaction times .
化学反应分析
Types of Reactions
2-Bromo-7-trifluoromethyl-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Radical Reactions: Functionalization of the imidazo[1,2-a]pyridine scaffold can be achieved through radical reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., NaOH), oxidizing agents, reducing agents, and radical initiators. Conditions may vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted imidazo[1,2-a]pyridine derivatives .
科学研究应用
2-Bromo-7-trifluoromethyl-imidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a core structure in the development of pharmaceutical drugs with antiviral, antibacterial, and anticancer properties.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials.
Biological Research: It is used in studies involving molecular targets and pathways, contributing to the understanding of various biological processes.
作用机制
The mechanism of action of 2-Bromo-7-trifluoromethyl-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophilic activator, facilitating reactions with carbonyl and imine groups. This interaction can lead to the formation of various biologically active compounds .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine and trifluoromethyl substituents.
3-Bromoimidazo[1,2-a]pyridine: A similar compound with a bromine atom at the third position.
Indole Derivatives: Compounds with a similar heterocyclic structure but different substituents.
Uniqueness
2-Bromo-7-trifluoromethyl-imidazo[1,2-a]pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-4-14-2-1-5(8(10,11)12)3-7(14)13-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHZOGFCJJQHBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
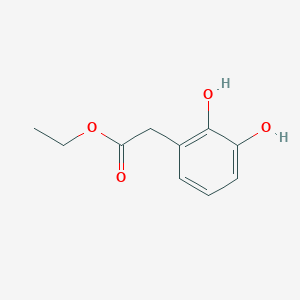

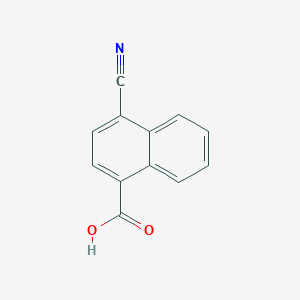
![6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B7903687.png)
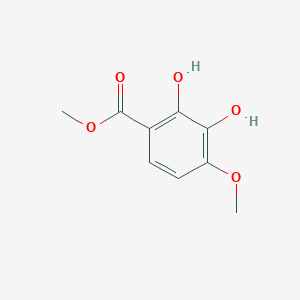
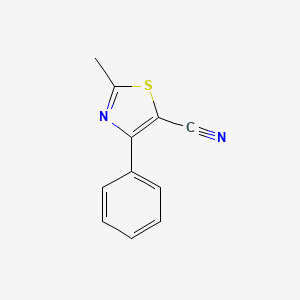
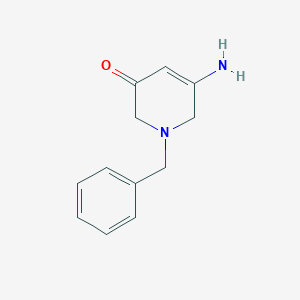
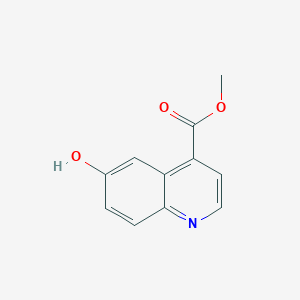
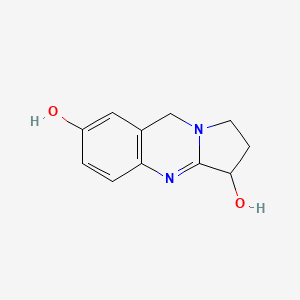

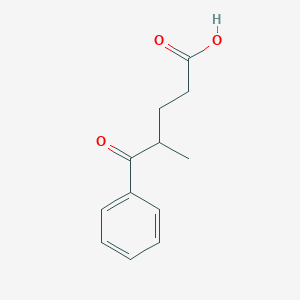
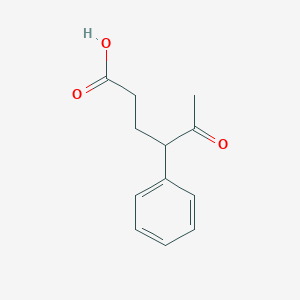
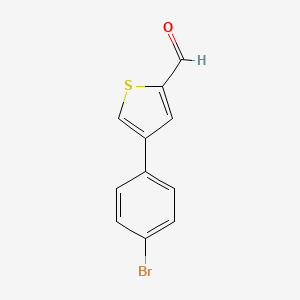
![5-(Aminomethyl)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B7903738.png)
